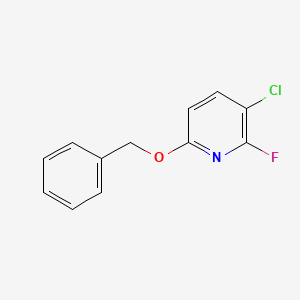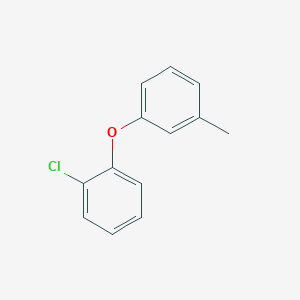
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, cyclopentyloxy, fluorine, and methoxy groups
準備方法
The synthesis of 1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2-fluoro-4-methoxybenzene is reacted with cyclopentanol in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopentyloxy group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
化学反応の分析
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the presence of a strong acid catalyst like sulfuric acid or a Lewis acid such as aluminum chloride.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Reduction reactions can also occur, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems. These reactions often require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while oxidation would produce carboxylic acids.
科学的研究の応用
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes. Its structural features allow for the exploration of structure-activity relationships in drug design.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its derivatives can be used as additives in polymers or as precursors for advanced materials.
作用機序
The mechanism of action of 1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its binding affinity and specificity.
In chemical reactions, the compound’s reactivity is governed by the electronic effects of its substituents. The methoxy and cyclopentyloxy groups can donate electron density to the benzene ring, while the chlorine and fluorine atoms can withdraw electron density, affecting the compound’s overall reactivity and stability.
類似化合物との比較
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the cyclopentyloxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Chloro-3-(cyclopentyloxy)benzene: Lacks the fluorine and methoxy groups, which can significantly alter its electronic properties and reactivity.
1-Chloro-3-(cyclopentyloxy)-4-methoxybenzene: Similar structure but without the fluorine atom, affecting its overall polarity and potential interactions in biological systems.
The uniqueness of this compound lies in the combination of its substituents, which provide a balance of electronic effects and steric hindrance, making it a versatile compound for various applications.
特性
IUPAC Name |
1-chloro-3-cyclopentyloxy-2-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO2/c1-15-10-7-6-9(13)11(14)12(10)16-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRVFVOVKDNUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Chloro-4-[(2-methylpropane)sulfonyl]benzene](/img/structure/B8031713.png)




![4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride](/img/structure/B8031741.png)


